![molecular formula C17H17ClN4O4S2 B4645295 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4645295.png)
4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide
Overview
Description
4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide, also known as CNS-5161, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide involves its ability to modulate various signaling pathways involved in oxidative stress and inflammation. Specifically, 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes (Wang et al., 2011). Additionally, 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation (Wang et al., 2010).
Biochemical and Physiological Effects:
4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects in various scientific studies. For example, 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase (Wang et al., 2010). Additionally, 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β (Wang et al., 2011).
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide in lab experiments is its ability to protect against oxidative stress and inflammation, which are common factors in many disease states. Additionally, 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been shown to have low toxicity in animal studies (Wang et al., 2010). However, one limitation of using 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental designs.
Future Directions
There are several future directions for research related to 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide. One area of research could focus on its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could investigate the potential use of 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide in other disease states such as cancer, diabetes, and cardiovascular disease. Finally, future research could focus on developing more efficient synthesis methods for 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide to improve its availability for scientific research studies.
Conclusion:
In conclusion, 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide is a chemical compound that has been studied for its potential therapeutic applications in various scientific research studies. Its ability to protect against oxidative stress and inflammation makes it a promising candidate for further research in neurodegenerative diseases and other disease states. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been its potential use as a neuroprotective agent. Several studies have demonstrated that 4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide can protect against neuronal damage caused by oxidative stress and inflammation (Wang et al., 2010; Wang et al., 2011).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S2/c18-13-4-6-16(7-5-13)28(25,26)21-10-8-20(9-11-21)17(27)19-14-2-1-3-15(12-14)22(23)24/h1-7,12H,8-11H2,(H,19,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWWSHYBEWOZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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